Teprotide is a nonapeptide derived from the venom of the Brazilian pit viper Bothrops jararaca. [, , ] It is classified as an angiotensin-converting enzyme (ACE) inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] In scientific research, teprotide serves as a valuable tool to investigate the physiological and pathological roles of the renin-angiotensin system, particularly the functions of angiotensin II. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Teprotide is a nonapeptide that was first isolated from the venom of the snake Bothrops jararaca. It functions primarily as an angiotensin-converting enzyme inhibitor, which means it inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This mechanism leads to decreased blood pressure, making teprotide a significant compound in the study of antihypertensive agents. The molecular formula for teprotide is .
The synthesis of teprotide can be achieved through solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. The process typically involves:
The sequence of teprotide is pyro-Glu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro. This specific arrangement of amino acids contributes to its biological activity and stability . The synthesis requires careful control of reaction conditions to ensure high purity and yield.
Teprotide's structure consists of a sequence of nine amino acids, forming a cyclic conformation that enhances its stability and interaction with the angiotensin-converting enzyme. The presence of proline residues contributes to this cyclic structure, which is crucial for its biological activity .
Teprotide primarily undergoes enzymatic reactions where it binds to the active site of angiotensin-converting enzyme, inhibiting its function. This binding prevents the conversion of angiotensin I into angiotensin II, leading to vasodilation and reduced blood pressure.
The inhibition mechanism involves competitive binding at the active site of angiotensin-converting enzyme. Studies have shown that teprotide exhibits strong affinity for this enzyme, which has been quantified through various kinetic assays .
Teprotide acts by binding to angiotensin-converting enzyme, blocking its ability to convert angiotensin I into angiotensin II. This results in lower levels of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, teprotide may enhance the effects of bradykinin, a peptide that promotes vasodilation .
Teprotide has been primarily studied for its potential use as an antihypertensive agent. Its discovery paved the way for the development of other ACE inhibitors such as captopril. Research continues into its applications in various cardiovascular diseases and potential roles in enhancing therapeutic strategies against conditions like heart failure . Additionally, there are ongoing studies exploring its efficacy in other areas such as cancer therapy and COVID-19 treatment due to its ability to inhibit certain viral proteins .
Teprotide’s story begins in the venom of the Brazilian pit viper (Bothrops jararaca), a species indigenous to South America. Indigenous communities historically used this venom in arrowheads for hunting, observing its rapid hypotensive effects in prey [3] [7] [10]. By the mid-20th century, scientists began systematically studying the venom’s composition, revealing a complex cocktail of enzymes, peptides, and neurotoxins. Among these were Bradykinin-Potentiating Peptides (BPPs), small (5–13 amino acid) proline-rich molecules that constituted 0.5–2% of the venom’s dry weight [10]. These peptides coexisted with C-type Natriuretic Peptide (CNP) in a single precursor protein, suggesting a coordinated physiological role in prey immobilization through vasodilation and blood pressure reduction [10] [14].
Table 1: Key Bioactive Components in Bothrops jararaca Venom
Component | Biological Role | Abundance |
---|---|---|
Bradykinin-Potentiating Peptides (BPPs) | ACE inhibition, vasodilation | 0.5–2% of dry weight |
Phospholipases A₂ | Myonecrosis, hemolysis | ~30% |
Metalloproteinases | Hemorrhage, tissue damage | ~40% |
C-type Natriuretic Peptide (CNP) | Hypotension, fluid homeostasis | Trace amounts |
The structural hallmark of BPPs—a C-terminal proline residue and pyrrolidone ring—proved critical for stability against proteases, enabling prolonged activity in vivo. This evolutionary adaptation allowed the snake to maximize venom efficiency, indirectly guiding drug designers toward protease-resistant therapeutic scaffolds [8] [10].
In 1965, Brazilian pharmacologist Sérgio Ferreira made a breakthrough while studying Bothrops jararaca venom. He isolated a crude fraction termed Bradykinin-Potentiating Factor (BPF), which dramatically enhanced the hypotensive effects of bradykinin in guinea pig ileum assays [3] [7]. Crucially, BPF extended bradykinin’s half-life from seconds to minutes by inhibiting its degradation—a phenomenon initially attributed to kininase blockade [7] [9].
Ferreira’s collaboration with John Vane at the Royal College of Surgeons (1965–1967) revealed BPF’s broader significance. Using Vane’s blood-bathed organ technique, they demonstrated that BPF:
This dual action—potentiating vasodilators (bradykinin) while suppressing vasoconstrictors (angiotensin II)—was unprecedented. BPF’s most active component, the nonapeptide BPP9a (teprotide), was isolated in 1970 and became the archetype for ACE inhibitor design [3] [7] [10].
Table 2: Key Bradykinin-Potentiating Peptides (BPPs) from Bothrops jararaca
Peptide | Sequence | Relative Potency |
---|---|---|
BPP9a (Teprotide) | Pyr-Lys-Trp-Ala-Pro1 | 100% (Reference) |
BPP5a | Pyr-Gln-Lys-Trp-Ala-Pro | 15–20% |
BPP10c | Pyr-Ser-Lys-Trp-Ala-Pro | 30–40% |
1Pyr = pyroglutamate; ACE-inhibitory residues in bold [10] [13].
Between 1965 and 1970, rigorous studies defined teprotide’s mechanism and therapeutic potential:
It showed allosteric modulation of bradykinin B2 receptors, resensitizing desensitized receptors and prolonging NO release—effects independent of enzyme inhibition [9].
In Vivo Efficacy:
In humans (1971 trials), it lowered blood pressure for 6–8 hours post-infusion but required parenteral administration due to oral instability [3] [8].
Structural Insights:
Table 3: Pharmacological Profile of Teprotide (1970–1975 Studies)
Parameter | Findings | Significance |
---|---|---|
ACE Inhibition (IC50) | 1.2 µM | Established target specificity |
Duration of Action (IV) | 6–8 hours in humans | Validated ACE as druggable target |
Selectivity | Non-selective for N/C ACE domains | Inspired domain-specific inhibitors |
Metabolic Stability | Resistant to plasma proteases | Oral bioavailability challenges |
These studies cemented teprotide as a proof-of-concept therapeutic, directly enabling the development of captopril (the first oral ACE inhibitor) by Squibb scientists in 1975 [6] [8]. Teprotide’s legacy persists in over 168 million annual ACE inhibitor prescriptions worldwide [5] [17].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8